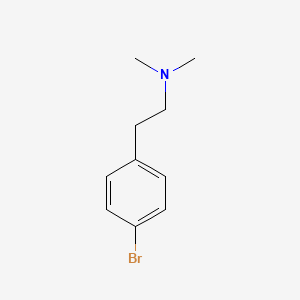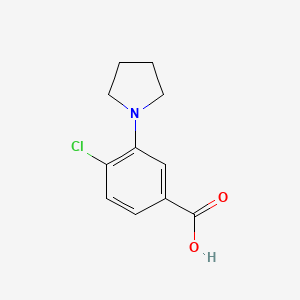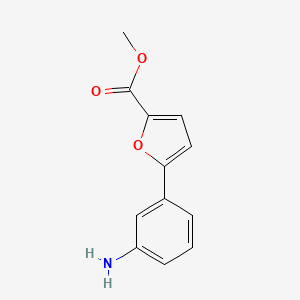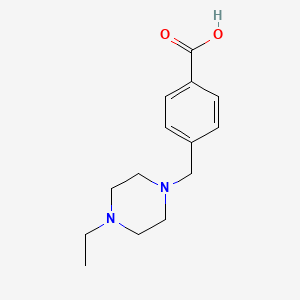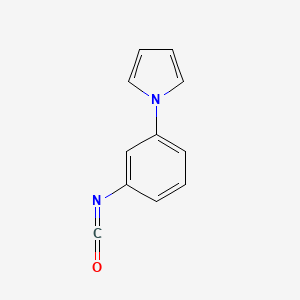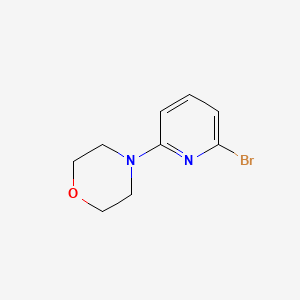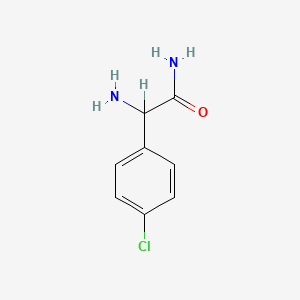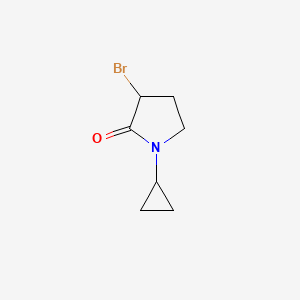
3-溴-1-环丙基吡咯烷-2-酮
描述
3-Bromo-1-cyclopropylpyrrolidin-2-one is a useful research compound. Its molecular formula is C7H10BrNO and its molecular weight is 204.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-1-cyclopropylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-cyclopropylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学转化和合成
3-溴-1-环丙基吡咯烷-2-酮及其衍生物经常用于化学合成和转化。例如,在Favorsky重排条件下,它会发生转化,形成各种产物,如双环氨基酮(Krinitskaya, 1997)。同样,它在2-苯基吡咯烷衍生物的合成中发挥作用,突显了它在有机合成中的多功能性(Apsimon, Durham & Rees, 1979)。
抗菌活性
一些3-溴-1-环丙基吡咯烷-2-酮衍生物显示出有希望的抗菌活性。例如,从这种化合物合成的新颖琥珀酰亚胺衍生物显示出显著的体外抗真菌活性,对多种测试真菌具有抑制作用(Cvetković等,2019)。
放射化学合成
在放射化学中,3-溴-1-环丙基吡咯烷-2-酮的衍生物已被用于合成特定的放射配体,如[(18)F]BMS-754807。这种化合物在体外显示出对人类癌细胞组织的特异性结合,表明其在正电子发射断层扫描(PET)成像中的潜力(Majo et al., 2013)。
卤素金属置换
该化合物还参与卤素金属置换反应,导致各种取代吡咯烷的合成。这一过程已被应用于合成类似Verucarin E的化合物,这是一种著名的抗生素(Muchowski & Naef, 1984)。
卤代吡咯烷的合成
3-溴-1-环丙基吡咯烷-2-酮用于高效制备3-卤代吡咯烷,这些化合物在农药化学和制药科学中具有潜在应用(Kimpe, Tehrani, Stevens & Cooman, 1997)。
环扩展技术
该化合物在环扩展技术中起着关键作用,特别是在合成3-氨基-2-甲基吡咯啉方面,这在药物化学中具有重要价值(D’hooghe,Aelterman & de Kimpe,2009)。
抗肿瘤潜力
有研究表明,3-溴-1-环丙基吡咯烷-2-酮的衍生物,如3-溴丙酮酸,具有显著的抗肿瘤潜力。这种化合物对多种转移性前列腺癌细胞系表现出强烈的细胞毒性(Pichla et al., 2019)。
亲电性氟化
它还在亲电性氟化过程中应用,例如合成氟代吡咯烷,这在各种化学应用中很重要(Barnes, Yulin & Hunt, 1994)。
多巴胺β-羟化酶的抑制
在神经化学领域,3-溴-1-环丙基吡咯烷-2-酮衍生物已被研究作为多巴胺β-羟化酶的抑制剂,这是神经递质合成中的关键酶(Colombo, Rajashekhar, Giedroc & Villafranca, 1984)。
安全和危害
The safety information for 3-Bromo-1-cyclopropylpyrrolidin-2-one includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用机制
Target of Action:
The primary targets of 3-Bromo-1-cyclopropylpyrrolidin-2-one (referred to as 3-BrPA) are related to cancer cell metabolism. Specifically, it interacts with enzymes involved in glycolysis and mitochondrial metabolism .
Mode of Action:
- Glycolysis Inhibition : 3-BrPA enters tumor cells through monocarboxylic acid transporters (MCTs) and selectively inhibits glycolysis. It targets key glycolytic enzymes such as hexokinase II (HK-II), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and 3-phosphoglycerate kinase (3-PGK) .
- Mitochondrial Activity Blockade : 3-BrPA disrupts mitochondrial function by inhibiting enzymes involved in oxidative phosphorylation (OXPHOS), including pyruvate dehydrogenase (PDH), succinate dehydrogenase (SDH), isocitrate dehydrogenase (IDH), and α-ketoglutarate dehydrogenase (αKD) .
- Other Pathways : It also affects the pentose phosphate pathway (PPP) by inhibiting glucose-6-phosphate dehydrogenase (G6PDH) and disrupts glutaminolysis .
Result of Action:
- Cell Viability Reduction : 3-BrPA suppresses cancer cell growth, particularly in aggressive malignancies like malignant peripheral nerve sheath tumors (MPNST) .
Action Environment:
Environmental factors, such as nutrient availability and stress (e.g., starvation), influence 3-BrPA’s efficacy. Starvation sensitizes MPNST cells to treatment .
生化分析
Biochemical Properties
3-Bromo-1-cyclopropylpyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of 3-Bromo-1-cyclopropylpyrrolidin-2-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, 3-Bromo-1-cyclopropylpyrrolidin-2-one has been found to induce cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromo-1-cyclopropylpyrrolidin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, 3-Bromo-1-cyclopropylpyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-cyclopropylpyrrolidin-2-one change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Over time, its efficacy in biochemical assays may decrease due to this degradation. Long-term studies have shown that 3-Bromo-1-cyclopropylpyrrolidin-2-one can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-cyclopropylpyrrolidin-2-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical changes are observed.
Metabolic Pathways
3-Bromo-1-cyclopropylpyrrolidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-1-cyclopropylpyrrolidin-2-one is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution can influence its overall efficacy and toxicity, as it may accumulate in certain organs more than others .
Subcellular Localization
The subcellular localization of 3-Bromo-1-cyclopropylpyrrolidin-2-one is critical for its activity. It is often found in the nucleus and cytoplasm, where it can interact with DNA and various proteins . Post-translational modifications and targeting signals help direct the compound to specific cellular compartments, enhancing its functional effects. For instance, its presence in the nucleus allows it to modulate gene expression directly .
属性
IUPAC Name |
3-bromo-1-cyclopropylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMMYHHUFMMQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445020 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148776-25-4 | |
| Record name | 2-Pyrrolidinone, 3-bromo-1-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-cyclopropylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



